molecular formula C21H13BrN2O4 B2767685 4-[5-[(E)-3-(2-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid CAS No. 359776-56-0

4-[5-[(E)-3-(2-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid

Cat. No. B2767685
CAS RN: 359776-56-0
M. Wt: 437.249
InChI Key: PZELBZWOOOSIEE-UHFFFAOYSA-N
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Description

4-[5-[(E)-3-(2-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[5-[(E)-3-(2-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including enzymes, receptors, and ion channels. This interaction can lead to changes in cellular signaling pathways, resulting in various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-[(E)-3-(2-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid can have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. In vivo studies have shown that this compound can have anti-inflammatory, anti-diabetic, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-[(E)-3-(2-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid in lab experiments is its versatility. This compound can be used in various fields, including organic electronics, medicinal chemistry, and biochemistry. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for the study of 4-[5-[(E)-3-(2-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid. In the field of organic electronics, researchers can continue to explore the use of this compound as a building block for the synthesis of new conjugated polymers and small molecules. In the field of medicinal chemistry, researchers can continue to study the potential of this compound as a drug candidate for the treatment of various diseases. In the field of biochemistry, researchers can continue to study the mechanism of action of this compound and its interaction with various cellular targets.

Synthesis Methods

The synthesis of 4-[5-[(E)-3-(2-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid involves the reaction between 2-bromoaniline, ethyl cyanoacetate, and furan-2-carbaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by a Michael addition reaction, and finally a cyclization reaction. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

4-[5-[(E)-3-(2-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid has been studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of conjugated polymers and small molecules for use in organic solar cells and organic field-effect transistors. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation.

properties

IUPAC Name

4-[5-[(E)-3-(2-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O4/c22-17-3-1-2-4-18(17)24-20(25)15(12-23)11-16-9-10-19(28-16)13-5-7-14(8-6-13)21(26)27/h1-11H,(H,24,25)(H,26,27)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZELBZWOOOSIEE-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-[(E)-3-(2-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid

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